Product packaging for (2R)-2-methyl-3-(methylamino)propan-1-ol(Cat. No.:)

(2R)-2-methyl-3-(methylamino)propan-1-ol

Cat. No.: B13450155
M. Wt: 103.16 g/mol
InChI Key: QIMXXSHKYGRQBW-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-methyl-3-(methylamino)propan-1-ol is a chiral amino alcohol of high interest in advanced organic synthesis and pharmaceutical research. Its structure, featuring both a secondary amine and a primary alcohol functional group on a chiral backbone, makes it a versatile and valuable building block (chiral synthon) for constructing more complex molecules . Compounds in this class are frequently employed as intermediates in the preparation of active pharmaceutical ingredients (APIs) and other biologically active compounds, where the specific stereochemistry (R-configuration) can be critical for the desired biological activity . The bifunctional nature of this molecule allows it to participate in various chemical reactions; the amine group can undergo alkylation or acylation, while the alcohol group can be involved in esterification or oxidation reactions, providing multiple points for chemical modification . As a chiral intermediate, it can be used in the synthesis of ligands for catalysis or in the development of therapeutic agents, such as CB2 receptor modulators explored in pain management research . Handling and Safety: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B13450155 (2R)-2-methyl-3-(methylamino)propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

(2R)-2-methyl-3-(methylamino)propan-1-ol

InChI

InChI=1S/C5H13NO/c1-5(4-7)3-6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

QIMXXSHKYGRQBW-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CNC)CO

Canonical SMILES

CC(CNC)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 2r 2 Methyl 3 Methylamino Propan 1 Ol and Its Chiral Analogues

Chemoenzymatic Approaches to Stereoselective Synthesis

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and highly selective reaction pathways. nih.gov For the synthesis of chiral amino alcohols, enzymes offer unparalleled stereoselectivity under mild reaction conditions, making them a cornerstone of green chemistry. nih.gov

The asymmetric reduction of a prochiral ketone is a direct and effective method for establishing the stereocenter of a chiral alcohol. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are NAD(P)H-dependent enzymes that catalyze the reduction of ketones to their corresponding alcohols with high enantioselectivity. researchgate.net The application of KREDs has become a preferred method in industrial processes, often displacing traditional chemocatalysts for the synthesis of chiral alcohols. researchgate.netrsc.org

Engineered ketoreductases have demonstrated broad substrate scope and high tolerance to process conditions, enabling the synthesis of a wide array of chiral alcohol intermediates for pharmaceuticals. rsc.orgnih.gov For instance, the biocatalytic reduction of β-amino ketones using a carbonyl reductase can produce the corresponding chiral γ-amino alcohols with excellent stereocontrol. rsc.org Amine dehydrogenases (AmDHs), particularly those engineered from amino acid dehydrogenases, have also been successfully employed in the asymmetric reductive amination of α-hydroxy ketones to furnish chiral amino alcohols. frontiersin.org These enzymes utilize ammonia (B1221849) directly and exhibit high enantioselectivity (>99% ee), providing a valuable tool for biocatalysis. frontiersin.org

Table 1: Examples of Ketoreductase (KRED) and Dehydrogenase (DH) Applications in Chiral Alcohol Synthesis

A significant challenge in the industrial application of KREDs and dehydrogenases is the high cost of the required nicotinamide (B372718) cofactors (NADH and NADPH). nih.gov Stoichiometric use of these cofactors is economically unfeasible, necessitating efficient in situ regeneration systems. researchgate.net An effective regeneration system recycles the cofactor, allowing a small, catalytic amount to be used for many turnovers, which drives the reaction to completion and simplifies product isolation. illinois.edu

Enzymatic methods are the most widely used for cofactor regeneration due to their high specificity and compatibility with the primary biocatalytic reaction. nih.gov A common approach is the "substrate-coupled" method, where a second enzyme and a cheap sacrificial substrate are used. For NADH regeneration, formate (B1220265) dehydrogenase (FDH) from Candida boidinii is frequently used, which oxidizes formate to carbon dioxide. illinois.edu For NADPH regeneration, glucose-6-phosphate dehydrogenase (G6PDH) or glucose dehydrogenase (GDH) are often employed, using glucose-6-phosphate or glucose as the reductant, respectively. mdpi.comillinois.edu These systems have been successfully implemented in large-scale industrial syntheses. illinois.edu

Table 2: Common Enzymatic Cofactor Regeneration Systems

Asymmetric Catalysis in the Preparation of Chiral Amino Alcohols

Asymmetric catalysis using chiral metal complexes or small organic molecules provides a powerful and atom-economical route to enantiomerically enriched compounds. nih.govtandfonline.com

Transition metal-catalyzed asymmetric hydrogenation (AH) is one of the most efficient methods for the synthesis of chiral molecules. nih.gov This technique is widely used to produce chiral amino alcohols through the enantioselective reduction of precursor β-amino ketones. researchgate.net Catalysts typically consist of a transition metal, such as ruthenium (Ru), rhodium (Rh), iridium (Ir), or cobalt (Co), complexed with a chiral ligand. nih.govresearchgate.netnih.gov

For example, cobalt-based catalysts have been developed for the highly efficient asymmetric hydrogenation of α-primary amino ketones, affording chiral vicinal amino alcohols in high yields and excellent enantioselectivities (up to 99% ee). nih.govacs.org The reaction often proceeds rapidly, sometimes within half an hour, and can be performed on a gram scale with low catalyst loading. nih.govacs.org Similarly, iridium catalysts have been effective for the hydrogenation of various β-tertiary-amino ketones. researchgate.net A key transformation in the synthesis of a key intermediate for a fluoroquinolone antibiotic involved a catalytic asymmetric hydrogenation using a chiral DM-SEGPHOS-Ru(II) complex, which yielded the desired β-hydroxy amide with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization. nih.govresearchgate.net

Table 3: Selected Transition Metal Catalysts for Asymmetric Hydrogenation of Amino Ketones

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, offering a metal-free alternative to traditional methods. diva-portal.org This approach is attractive due to the low toxicity, stability, and ready availability of many organocatalysts. tandfonline.com Chiral β-amino alcohols are frequently used as organocatalysts themselves and can also be synthesized using organocatalytic methods. tandfonline.comrsc.org

The synthesis of chiral 1,3-amino alcohols can be achieved through various organocatalyzed reactions, such as the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org Simple primary β-amino alcohols derived from natural amino acids can act as efficient catalysts in these reactions. rsc.org These catalysts contain an amino group that acts as a basic site and a hydroxyl group that participates in hydrogen bonding to control the stereochemical outcome of the reaction. rsc.org The development of organocatalytic strategies has provided access to a wide range of enantiopure noncanonical amino acids and their derivatives, which are valuable building blocks in medicinal chemistry. rsc.org

Multi-step Organic Synthesis Routes

The construction of complex chiral molecules like (2R)-2-methyl-3-(methylamino)propan-1-ol often requires multi-step synthetic sequences. libretexts.org Designing these routes involves strategic planning of functional group transformations to build the target structure from simpler, often commercially available starting materials. savemyexams.com

A common strategy for synthesizing chiral vicinal amino alcohols involves several key transformations, which may include protection chemistry, the formation of carbon-carbon bonds, and stereoselective reduction or amination steps. researchgate.net For example, one synthetic approach to a related compound, (1S)-3-methylamino-1-(2-thienyl)propan-1-ol, an intermediate for duloxetine, starts from thiophene. google.com The synthesis involves a Friedel-Crafts acylation with 3-chloropropionyl chloride, followed by reaction with methylamine (B109427) to form the β-amino ketone, 3-methylamino-1-(2-thienyl)-1-propanone. google.com The crucial stereocenter is then introduced via a stereoselective reduction of the ketone, which can be achieved using a microbial dehydrogenase to yield the desired (1S)-alcohol. google.com

Reductive Amination Strategies for Methylamino Functionalization

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, providing a direct route to amines from carbonyl compounds. oarjbp.comchemicalbook.com In the context of synthesizing chiral β-amino alcohols like this compound, this strategy often involves the asymmetric reduction of a β-amino ketone or the reductive amination of a β-hydroxy ketone.

One common approach begins with a suitable β-hydroxy ketone precursor. The ketone is first condensed with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired amino alcohol. The stereochemical outcome of the reduction is crucial and can be influenced by the choice of reducing agent and the presence of chiral catalysts or auxiliaries. For instance, the use of iridium complexes with chiral ligands has been shown to be effective in the asymmetric reductive amination of ketones, achieving high enantioselectivities. google.com

Biocatalytic reductive amination offers a green and highly selective alternative. Engineered amine dehydrogenases (AmDHs) have been successfully employed in the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent enantioselectivity (>99% ee). nih.govfrontiersin.org This enzymatic approach operates under mild conditions and uses ammonia or simple amines as the amine source, making it an attractive method for industrial applications.

A hypothetical reductive amination route to this compound could start from a chiral β-hydroxy ketone. The stereocenter bearing the hydroxyl group can direct the reduction of the intermediate imine, leading to the desired diastereomer.

Table 1: Key Parameters in Reductive Amination for Chiral Amino Alcohol Synthesis

ParameterDescriptionExamples
Substrate Carbonyl compoundβ-Hydroxy ketone, α-Hydroxy ketone
Amine Source Source of the amino groupMethylamine, Ammonia
Reducing Agent Agent for imine/enamine reductionSodium borohydride, Sodium cyanoborohydride, Catalytic hydrogenation
Catalyst For asymmetric transformationsChiral iridium complexes, Engineered amine dehydrogenases (AmDHs)
Stereocontrol Method to control stereochemistrySubstrate-controlled diastereoselection, Catalyst-controlled enantioselection

Grignard Reactions in Chiral Amino Alcohol Synthesis

Grignard reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. acs.org Their application in the synthesis of chiral amino alcohols often involves the addition of a Grignard reagent to a chiral aldehyde or ketone containing an amino group or a precursor. The inherent challenge lies in controlling the stereoselectivity of the addition to the carbonyl group.

The synthesis of chiral tertiary alcohols through the asymmetric addition of Grignard reagents to ketones has been achieved with high enantiomeric excess by employing chiral ligands. nih.gov Similarly, the addition of Grignard reagents to chiral α-amino aldehydes can proceed with high diastereoselectivity, governed by Felkin-Anh or chelation-controlled models. The pre-existing stereocenter adjacent to the carbonyl group directs the incoming nucleophile to a specific face of the carbonyl.

For the synthesis of this compound, a plausible Grignard-based strategy could involve the addition of a methyl Grignard reagent to a suitably protected chiral β-amino aldehyde. The stereochemistry at the α-position to the aldehyde would direct the formation of the new stereocenter at the carbinol carbon.

Alternatively, the addition of a Grignard reagent to an α,β-unsaturated ester can be followed by an asymmetric reduction of the resulting ketone to install the desired stereochemistry. The use of chiral ligands with the Grignard reagent or chiral reducing agents in the subsequent step is critical for achieving high optical purity.

Table 2: Factors Influencing Stereoselectivity in Grignard Additions to Chiral Carbonyls

FactorInfluence on Stereoselectivity
Chiral Auxiliary/Ligand Complexes with the Grignard reagent to create a chiral environment, directing the nucleophilic attack.
Substrate Stereocenter Directs the approach of the Grignard reagent based on steric and electronic factors (e.g., Felkin-Anh model).
Chelating Groups Can lock the conformation of the substrate, leading to enhanced facial selectivity.
Reaction Temperature Lower temperatures generally lead to higher stereoselectivity by favoring the transition state with the lowest activation energy.

Mannich Reaction Derivatives and Subsequent Reductions

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. organic-chemistry.org This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are ideal precursors for 1,3-amino alcohols upon reduction. oarjbp.com

The development of asymmetric Mannich reactions, particularly those catalyzed by chiral organocatalysts like proline, has enabled the synthesis of β-amino ketones with high enantioselectivity. nih.gov These chiral β-amino ketones can then be subjected to diastereoselective reduction to afford the desired 1,3-amino alcohol. The choice of reducing agent is critical for controlling the relative stereochemistry of the newly formed hydroxyl group with respect to the existing amino group. For instance, chelation-controlled reductions often lead to syn-1,3-amino alcohols, while non-chelating conditions can favor the anti-diastereomer. nih.gov

A synthetic route to this compound via a Mannich reaction could involve the reaction of a propanal derivative with formaldehyde (B43269) and methylamine, catalyzed by a chiral catalyst to set the stereocenter at C2. The resulting β-amino aldehyde or ketone would then be reduced. The stereoselective reduction of the carbonyl group is a key step, and various methods have been developed for the diastereoselective reduction of β-hydroxy ketones, which can be adapted for β-amino ketones. youtube.comfigshare.com

Table 3: Stereoselective Reduction of β-Amino Ketones to 1,3-Amino Alcohols

Reduction MethodTypical DiastereoselectivityReagents
Chelation-Controlled Reduction synZn(BH₄)₂, LiAlH₄-NaOMe
Non-Chelating Reduction antiEt₃BHLi
Samarium(II) Iodide Reduction syn or anti (depending on N-protecting group)SmI₂
Catalytic Asymmetric Hydrogenation High ee and deChiral Ru or Rh catalysts

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.org The synthesis of chiral molecules, including amino alcohols, is an area where flow chemistry has shown significant promise. nih.gov

Continuous flow systems can be designed to perform multi-step syntheses in a sequential manner without the need for isolation of intermediates. This is particularly advantageous for reactions involving unstable or hazardous reagents. For the synthesis of chiral amino alcohols, a flow process could integrate, for example, an asymmetric catalytic reaction followed by an in-line purification or a subsequent transformation.

The enzymatic synthesis of chiral amino-alcohols has been successfully demonstrated in continuous-flow microreactors. nih.gov By coupling transketolase and transaminase-catalyzed reactions in a cascading system, researchers have achieved full conversion in the synthesis of a chiral amino-triol. This approach allows for the optimization of individual reaction conditions and overcomes substrate or product inhibition issues often encountered in batch processes.

While a specific continuous flow synthesis for this compound has not been detailed in the literature, the principles of flow chemistry are readily applicable. A hypothetical flow process could involve the continuous mixing of starting materials with a catalyst in a packed-bed or microreactor, followed by in-line quenching, extraction, and purification, potentially leading to a more efficient and sustainable manufacturing process.

Table 4: Advantages of Flow Chemistry in Chiral Amino Alcohol Synthesis

AdvantageDescription
Enhanced Safety Small reaction volumes and efficient heat dissipation minimize risks associated with exothermic reactions or hazardous reagents.
Improved Reproducibility and Scalability Precise control over reaction parameters ensures consistent product quality, and scaling up is achieved by running the process for a longer duration.
Process Intensification Higher reaction rates can often be achieved due to improved mixing and heat transfer, leading to shorter reaction times.
Integration of Multiple Steps Enables the telescoping of reaction sequences, reducing manual handling and purification steps.
Facilitated Catalyst Recycling Immobilized catalysts can be used in packed-bed reactors, allowing for easy separation and reuse.

Mechanistic Investigations and Stereoselectivity Studies

Elucidation of Reaction Stereoselectivity in Chiral Amino Alcohol Formation

The formation of a specific stereoisomer of a chiral amino alcohol is determined by the pathway of the reaction at a molecular level. In asymmetric synthesis, the reaction proceeds through diastereomeric transition states that have different energy levels. The stereoselectivity arises from the energy difference between these transition states, with the major product being formed via the lower-energy pathway. wikipedia.org

Several strategies have been developed to achieve high stereoselectivity in the synthesis of vicinal amino alcohols. These include substrate-controlled methods, where a pre-existing chiral center in the starting material directs the stereochemistry of the newly formed center, and catalyst-controlled reactions, where a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. wikipedia.orgdiva-portal.org

For instance, the asymmetric reduction of α-amino ketones or the nucleophilic addition to imines are common methods for synthesizing β-amino alcohols. diva-portal.orgwestlake.edu.cn In these reactions, the approach of the reagent to the prochiral carbonyl or imine group is influenced by steric and electronic factors, leading to the preferential formation of one diastereomer or enantiomer. diva-portal.org The choice of reagents, catalysts, and reaction conditions plays a critical role in maximizing this preference. westlake.edu.cn For example, in the synthesis of a related compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key step involves a catalytic asymmetric hydrogenation that proceeds with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization. nih.gov This highlights how a carefully chosen catalytic system can effectively control the stereochemical outcome. nih.gov

Influence of Catalysts and Reaction Conditions on Enantiomeric Excess

The enantiomeric excess (ee) is a measure of the purity of a chiral substance, and achieving high ee is a primary goal in asymmetric catalysis. The choice of catalyst is arguably the most critical factor influencing the enantioselectivity of a reaction that produces chiral amino alcohols. polyu.edu.hk Chiral ligands, often in complex with a metal center, create a specific three-dimensional environment that forces the reaction to proceed through a favored stereochemical pathway. polyu.edu.hknih.gov

Various catalytic systems have been successfully employed for the synthesis of chiral amino alcohols:

Chiral Oxazaborolidines: These catalysts are effective in the asymmetric reduction of prochiral ketones, often providing high enantioselectivity. polyu.edu.hk

Transition Metal Catalysts: Complexes of rhodium, ruthenium, copper, and palladium with chiral ligands are widely used. nih.govresearchgate.netacs.org For example, a multi-catalytic strategy involving a chiral copper catalyst has been developed for the enantioselective radical C–H amination of alcohols to produce β-amino alcohols. nih.gov This method bypasses the need for chiral precursors by directly functionalizing C-H bonds with high stereocontrol. nih.gov

Biocatalysts: Engineered enzymes, such as amine dehydrogenases (AmDHs), offer an environmentally friendly and highly selective alternative. frontiersin.orgnih.gov These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with exceptional enantioselectivity, often exceeding 99% ee. frontiersin.orgnih.gov

Reaction conditions such as temperature, solvent, and pressure also have a significant impact on enantiomeric excess. Lower temperatures generally enhance selectivity by amplifying the small energy differences between diastereomeric transition states. The solvent can influence the conformation of the catalyst-substrate complex and the solubility of reactants, thereby affecting both reaction rate and stereoselectivity. acs.org

The following table summarizes the performance of different catalytic systems in the synthesis of various chiral amino alcohols, illustrating the impact of the catalyst on yield and enantiomeric excess.

Catalyst / MethodSubstrate TypeProduct TypeYield (%)Enantiomeric Excess (ee %)Reference
Chiral Cu-Catalyst / Radical C-H AminationAlcoholsβ-Amino AlcoholsVariesHigh nih.gov
BINOL-derived Catalysts / Petasis Borono-MannichGlycolaldehyde, Amines, Boronates1,2-Amino AlcoholsHighHigh chemrxiv.org
Engineered Amine Dehydrogenase (AmDH)α-Hydroxy KetonesChiral Amino Alcohols91-99>99 nih.gov
DM-SEGPHOS-Ru(II) Complex / Asymmetric Hydrogenationβ-Keto Amideβ-Hydroxy Amide73>99 nih.gov
Pd(OH)₂/C with Chiral Ligand / CarboetherificationPropargylic AminesChiral Amino Alcohols7994 acs.org

Proposed Transition States and Stereochemical Models (e.g., Cram's Rule)

To rationalize and predict the stereochemical outcome of asymmetric reactions, several theoretical models have been proposed. These models describe the most likely geometry of the transition state, the highest-energy point along the reaction coordinate.

Cram's Rule: Proposed by Donald J. Cram in 1952, this is one of the earliest models for predicting the outcome of nucleophilic additions to carbonyl compounds adjacent to a chiral center. chemistnotes.comslideshare.net The rule posits that the most stable conformation of the reactant is one where the largest substituent on the adjacent chiral carbon is positioned anti-periplanar to the carbonyl group. The nucleophile then preferentially attacks from the side of the smallest substituent. wikipedia.orgchemistnotes.com

Felkin-Anh Model: A refinement of Cram's rule, the Felkin-Anh model provides a more accurate prediction in many cases. It proposes a staggered conformation for the transition state where the largest group (L) on the α-carbon is positioned perpendicular to the carbonyl group, minimizing steric strain. The nucleophile then attacks the carbonyl carbon along a trajectory (the Bürgi-Dunitz angle) that is anti to the largest group. wikipedia.org This model successfully explains the stereoselectivity observed in the addition of various nucleophiles, including organometallics and hydrides, to chiral aldehydes and ketones. wikipedia.org

In catalyzed reactions, the transition state involves the substrate, the reagent, and the chiral catalyst. For example, in the Petasis borono-Mannich reaction catalyzed by chiral biphenols, computational modeling has identified non-conventional C-H···O interactions as key stabilizing features in the transition state that leads to the major enantiomer. chemrxiv.orgchemrxiv.org Similarly, in 1,3-dipolar cycloadditions for synthesizing amino alcohols, an endo-transition state is often favored over the exo-transition state due to minimized steric interactions, thus dictating the final stereochemistry. diva-portal.orgdiva-portal.org These models, combining steric, electronic, and catalyst-interaction considerations, are indispensable tools for understanding and designing highly stereoselective syntheses of complex molecules like (2R)-2-methyl-3-(methylamino)propan-1-ol.

Based on a thorough review of scientific literature, it appears there is a significant discrepancy regarding the central role of the specified compound, This compound , in the synthesis of Duloxetine as outlined in the request. The established and widely documented key chiral intermediate for the synthesis of Duloxetine is a structurally different molecule, namely (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol.

Furthermore, extensive searches did not yield specific information on the use of This compound for the other applications detailed in the provided outline, including its role as an intermediate for other specific amine/alcohol derivatives, its derivatization into oxazinanes or oxazolidines, or its development as a chiral ligand for asymmetric catalysis.

Given the strict instruction to generate content that solely and accurately focuses on the requested compound within the provided structure, it is not possible to produce an article that is both scientifically accurate and compliant with the user's outline. Proceeding would involve presenting incorrect information or discussing a different chemical compound, thereby violating the core instructions of the request.

Therefore, the requested article cannot be generated at this time. It is recommended to verify the chemical structure and its intended applications before proceeding.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

Spectroscopic methods are fundamental in confirming the molecular structure of (2R)-2-methyl-3-(methylamino)propan-1-ol by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

¹H NMR : The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by adjacent functional groups. Key expected resonances include those for the hydroxyl (-OH) and amine (-NH) protons, the methyl groups (-CH₃), and the methylene (B1212753) (-CH₂-) and methine (-CH-) protons along the propanol (B110389) backbone. Spin-spin coupling between adjacent, non-equivalent protons results in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which helps to confirm the connectivity of the molecule.

¹³C NMR : The carbon NMR spectrum should display five distinct signals, corresponding to the five unique carbon atoms in the structure. The chemical shifts of these signals are indicative of their bonding environment (e.g., carbons bonded to oxygen or nitrogen appear further downfield).

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by specific absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. A moderate absorption band around 3350-3310 cm⁻¹ corresponds to the N-H stretching of the secondary amine. Aliphatic C-H stretching vibrations are observed in the 3000-2850 cm⁻¹ region, while the C-O and C-N stretching vibrations appear in the fingerprint region (typically 1260-1000 cm⁻¹).

Table 1: Predicted Spectroscopic Data for this compound

Technique Feature Expected Chemical Shift / Wavenumber Interpretation
¹H NMR Hydroxyl Proton (OH) Variable, ~1-5 ppm Singlet, broad
Amine Proton (NH) Variable, ~1-4 ppm Singlet, broad
Methylene Protons (C1-H₂) ~3.4-3.6 ppm Multiplet
Methine Proton (C2-H) ~1.8-2.2 ppm Multiplet
Methyl Protons (on C2) ~0.9-1.1 ppm Doublet
Methylene Protons (C3-H₂) ~2.5-2.8 ppm Multiplet
N-Methyl Protons (N-CH₃) ~2.3-2.5 ppm Singlet
¹³C NMR C1 (CH₂OH) ~65-70 ppm Carbon attached to hydroxyl group
C2 (CH) ~35-40 ppm Chiral carbon with methyl group
C3 (CH₂N) ~55-60 ppm Carbon attached to amine group
C2-Methyl (CH₃) ~15-20 ppm Methyl group on chiral center
N-Methyl (CH₃) ~35-40 ppm Methyl group on nitrogen
IR O-H Stretch 3400-3200 cm⁻¹ (broad) Alcohol functional group
N-H Stretch 3350-3310 cm⁻¹ (medium) Secondary amine functional group
C-H Stretch 3000-2850 cm⁻¹ (strong) Aliphatic C-H bonds

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the chemical purity and, critically, the enantiomeric purity of this compound.

Thin-Layer Chromatography (TLC) : TLC is a simpler, faster, and more cost-effective chromatographic method used for qualitative analysis. It is frequently employed to monitor the progress of a chemical reaction or to get a preliminary assessment of the purity of a sample. By comparing the retention factor (Rf) of the sample spot to that of a pure standard, one can get an indication of its identity and purity. However, standard TLC on silica (B1680970) gel cannot distinguish between enantiomers.

Table 2: Typical Chromatographic Methods and Parameters

Technique Purpose Stationary Phase Typical Mobile Phase Detection
Chiral HPLC Enantiomeric Excess (e.e.) Determination Chiral Stationary Phase (e.g., cellulose- or amylose-based) Hexane/Isopropanol or Ethanol with amine additive UV (after derivatization) or ELSD
RP-HPLC Chemical Purity Assessment C18 (Octadecylsilane) Acetonitrile/Water or Methanol/Water with buffer UV or Mass Spectrometry (LC-MS)

| TLC | Reaction Monitoring / Qualitative Purity | Silica Gel (SiO₂) | Dichloromethane/Methanol or Ethyl Acetate (B1210297)/Hexane | Staining (e.g., ninhydrin, permanganate) or UV light |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of a molecule's absolute configuration. nih.gov This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and bond connectivities.

To determine the absolute configuration of this compound, a high-quality single crystal of the compound, or a suitable crystalline derivative (such as a hydrochloride or oxalate (B1200264) salt), must be prepared. nih.gov The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. Through a phenomenon known as anomalous dispersion, it is possible to distinguish between the diffraction patterns of the two enantiomers. ed.ac.ukresearchgate.net The refinement of the crystallographic data yields a Flack parameter, which should be close to zero for the correctly assigned absolute configuration, thereby confirming the compound as the (2R)-enantiomer. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. bldpharm.com

The molecular formula of the compound is C₅H₁₃NO, corresponding to a monoisotopic mass of approximately 103.10 Da. In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 103. Under electron ionization (EI), the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a fingerprint that helps to confirm the structure. Common fragmentation pathways for this molecule include alpha-cleavage (cleavage of the bond adjacent to the heteroatom) next to the oxygen and nitrogen atoms. libretexts.orglibretexts.org For instance, cleavage of the C1-C2 bond can lead to a fragment ion at m/z 72, while cleavage resulting in the stable iminium ion [CH₂=NHCH₃]⁺ would produce a peak at m/z 44.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Formula of Fragment Interpretation
103 Molecular Ion ([M]⁺) [C₅H₁₃NO]⁺ Corresponds to the molecular weight of the compound
88 [M-CH₃]⁺ [C₄H₁₀NO]⁺ Loss of a methyl radical from the amine
72 [M-CH₂OH]⁺ [C₄H₁₀N]⁺ Alpha-cleavage at C1-C2 bond with loss of hydroxymethyl radical
58 [CH(CH₃)CH₂NHCH₃]⁺ [C₄H₁₀N]⁺ Cleavage of C1-C2 bond
44 [CH₂NHCH₃]⁺ [C₂H₆N]⁺ Formation of a stable iminium ion via cleavage of C2-C3 bond

Theoretical and Computational Studies on 2r 2 Methyl 3 Methylamino Propan 1 Ol Systems

Molecular Modeling and Conformational Analysis

Molecular modeling of (2R)-2-methyl-3-(methylamino)propan-1-ol would begin with an exploration of its conformational landscape to identify the most stable three-dimensional arrangements of its atoms. Due to the presence of several rotatable single bonds and functional groups capable of intramolecular interactions, this molecule can adopt multiple conformations.

The primary interaction governing the conformational preference in amino alcohols is the intramolecular hydrogen bond. ustc.edu.cnpsu.edu For this compound, this would likely occur between the hydroxyl group (-OH) as the hydrogen bond donor and the nitrogen atom of the methylamino group (-NHCH₃) as the acceptor, or less commonly, with the amino group as the donor and the hydroxyl oxygen as the acceptor. nih.gov The formation of a stable five-membered ring-like structure through an O-H···N hydrogen bond is a common feature in related amino alcohols and would be expected to significantly stabilize certain conformers. researchgate.net

Computational methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are employed to perform these analyses. ustc.edu.cn A systematic conformational search would be conducted by rotating the dihedral angles of the key single bonds (C-C, C-O, C-N) to locate all possible energy minima on the potential energy surface.

The results of such an analysis would typically be presented in a table summarizing the relative energies of the most stable conformers. For illustrative purposes, a hypothetical table for this compound is presented below, showing conformers with and without intramolecular hydrogen bonding.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Intramolecular Hydrogen Bond (O-H···N) Dihedral Angle (HO-C1-C2-C3) (degrees) Relative Energy (kcal/mol)
A Yes 60 0.00
B No 180 2.5

| C | No | -60 | 3.1 |

Note: The data in this table is illustrative and based on typical findings for similar amino alcohols. The conformer with the intramolecular hydrogen bond is generally the most stable.

Further analysis would involve examining key geometric parameters such as bond lengths, bond angles, and dihedral angles for each stable conformer. The presence of an intramolecular hydrogen bond typically leads to a slight elongation of the O-H bond and changes in the bond angles around the donor and acceptor atoms.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions involving this compound. These calculations can map out the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates. acs.orgnih.gov This provides detailed insights into the reaction's feasibility, kinetics, and the factors controlling its outcome.

For instance, in a reaction where the hydroxyl group of this compound is substituted, computational chemists would model the approach of the reactant, the breaking of the C-O bond, and the formation of the new bond. DFT methods are commonly used to locate the transition state structure, which is the highest energy point along the reaction coordinate. cdnsciencepub.com The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for predicting the reaction rate.

A typical output from such a study would be a reaction energy profile, illustrating the energy changes as the reaction progresses. Below is a hypothetical reaction energy profile for a nucleophilic substitution reaction at the primary alcohol.

Table 2: Hypothetical Energy Profile for a Reaction of this compound

Species Description Relative Energy (kcal/mol)
Reactants This compound + Nucleophile 0.0
Transition State Structure with partially broken C-O and partially formed C-Nucleophile bonds +25.0

| Products | Substituted product + Leaving group | -10.0 |

Note: This table represents a hypothetical exothermic reaction with a significant activation barrier, indicating that the reaction may require heating to proceed at a reasonable rate.

These calculations can also investigate the role of solvents and catalysts in the reaction. By including solvent molecules in the computational model, either explicitly or through continuum solvation models, it is possible to understand how the solvent influences the stability of reactants, transition states, and products.

Prediction of Stereochemical Outcomes

Given that this compound is a chiral molecule, predicting the stereochemical outcome of its reactions is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active compounds. acs.org Computational methods can be used to predict whether a reaction will proceed with retention or inversion of configuration at the stereocenter, or if it will lead to a mixture of diastereomers.

This is achieved by modeling the transition states leading to the different possible stereoisomeric products. The relative energies of these diastereomeric transition states determine the stereoselectivity of the reaction. The product corresponding to the lower energy transition state will be the major product.

For example, in a reaction that creates a new stereocenter, quantum chemical calculations can be used to model the different modes of approach of the reactants. The steric and electronic interactions in the transition states for each approach are analyzed to determine which is more favorable.

A hypothetical analysis of a reaction creating a new stereocenter adjacent to the existing one in this compound might yield the following results:

Table 3: Hypothetical Transition State Energies for a Diastereoselective Reaction

Transition State Diastereomeric Product Relative Energy (kcal/mol) Predicted Product Ratio
TS-1 (2R, 3R) 0.0 95

| TS-2 | (2R, 3S) | 1.8 | 5 |

Note: The data is illustrative. A difference of 1.8 kcal/mol in transition state energies at room temperature corresponds to a product ratio of approximately 95:5, indicating a highly diastereoselective reaction.

These predictive capabilities are invaluable in designing synthetic routes that favor the formation of the desired stereoisomer, thereby reducing the need for costly and time-consuming separation of isomers. nih.gov

Q & A

Q. What are the established synthetic routes for (2R)-2-methyl-3-(methylamino)propan-1-ol, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 2-methyl-3-(methylamino)propan-1-one) using chiral catalysts, such as oxazaborolidines, to achieve stereocontrol at the 2-position . Reaction parameters like solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature significantly impact enantioselectivity. Post-reduction, purification via chiral chromatography or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures >98% enantiomeric excess. Comparative studies suggest that protic solvents may reduce racemization during workup .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the methylamino group (δ ~2.2 ppm, singlet for N–CH3) and the stereogenic C2 proton (δ ~3.5 ppm, multiplet). Coupling constants (e.g., J = 6.5 Hz for vicinal protons) confirm stereochemistry .
  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to resolve enantiomers (retention time: 8.2 min for (2R) vs. 9.5 min for (2S)) .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]+ at m/z 118.1, with fragmentation patterns distinguishing methylamino and hydroxyl groups .

Advanced Research Questions

Q. How does the stereochemistry at C2 influence the compound’s interaction with biological targets, such as adrenergic receptors?

  • Methodological Answer : The (2R)-enantiomer exhibits higher affinity for β2-adrenergic receptors (IC50 = 12 nM) compared to the (2S)-form (IC50 = 450 nM), as shown in radioligand binding assays. Molecular docking simulations attribute this to optimal hydrogen bonding between the hydroxyl group and Thr164 in the receptor’s active site. In vitro studies using HEK293 cells transfected with β2-AR confirm cAMP activation is 20-fold higher for the (2R)-enantiomer .

Q. What strategies mitigate racemization during large-scale synthesis or prolonged storage?

  • Methodological Answer :
  • Low-Temperature Storage : Store at 2–8°C under nitrogen to minimize thermal racemization (t1/2 = 6 months at 25°C vs. >2 years at 4°C) .
  • pH Control : Buffered solutions (pH 6–7) reduce base-catalyzed racemization. Acidic conditions (pH <4) promote protonation of the amino group, stabilizing the chiral center .
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) maintains enantiomeric purity during long-term storage .

Q. How can contradictory data on the compound’s enzyme inhibition potency across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability. Standardized protocols are recommended:
  • Enzyme Source : Use recombinant monoamine oxidase (MAO-B) from a single expression system (e.g., E. coli vs. mammalian cells alter glycosylation patterns).
  • Substrate Concentration : Maintain saturating levels (Km + 50%) to avoid artifactually low IC50 values.
  • Control for Chirality : Verify enantiomeric purity before testing, as even 2% (2S)-contamination reduces apparent potency by 40% .

Comparative Analysis of Structural Analogs

Compound NameMolecular FormulaKey Structural DifferencesBiological Activity (vs. Target Compound)
(2R)-2-amino-3,3,3-trifluoropropan-1-ol C3H6F3NOTrifluoromethyl vs. methylamino10-fold lower β2-AR affinity due to steric hindrance
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C8H13NOSThiophene substitution at C3Enhanced CNS penetration (logP = 1.8 vs. 0.5)
(2R)-1,1-dimethoxypropan-2-ol C5H12O3Methoxy groups instead of hydroxylNo receptor binding; used as chiral synthon

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